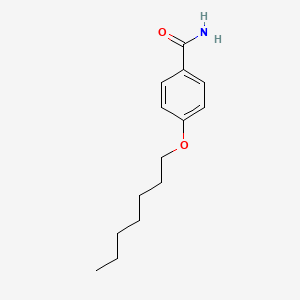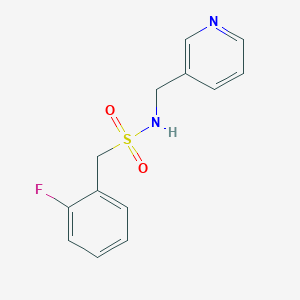![molecular formula C21H22N2O3 B4879304 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol](/img/structure/B4879304.png)
2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol, also known as FID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways in cells. 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol can inhibit the production of ROS and pro-inflammatory cytokines, as well as induce the expression of antioxidant enzymes. In vivo studies have shown that 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol can protect against oxidative stress-induced damage in various organs, such as the liver and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol is its versatility, as it can be easily synthesized and modified to suit different applications. 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol is also relatively stable and exhibits low toxicity, making it a safe and reliable compound for lab experiments. However, one limitation of 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other fields, such as energy storage and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol involves the reaction of 2-furylamine and 2,2'-dihydroxybenzophenone in the presence of formaldehyde and sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol in its pure form.
Aplicaciones Científicas De Investigación
2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol has been extensively studied for its potential applications in various fields, including medicine, materials science, and analytical chemistry. In medicine, 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. In materials science, 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol has been used as a fluorescent probe for the detection of metal ions and other analytes.
Propiedades
IUPAC Name |
2-[[2-(furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-18-8-3-1-6-16(18)14-22-11-12-23(21(22)20-10-5-13-26-20)15-17-7-2-4-9-19(17)25/h1-10,13,21,24-25H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOKCLWIPAYOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2O)C3=CC=CO3)CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4879234.png)
![dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4879240.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4879282.png)
![3-(4-fluorophenyl)-2-mercapto-5-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4879288.png)
![1-[4-(3,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4879289.png)

![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4879296.png)
![2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B4879298.png)
![6-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4879310.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4879318.png)

